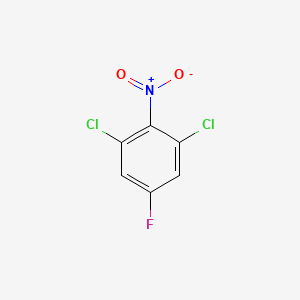

1,3-Dichloro-5-fluoro-2-nitrobenzene

Description

Properties

IUPAC Name |

1,3-dichloro-5-fluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOMHBXKHCIYHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitration of 1,3-Dichloro-5-fluorobenzene

The most direct route involves nitrating 1,3-dichloro-5-fluorobenzene using mixed acid systems. A method adapted from analogous nitrations of dichlorobenzenes employs a ternary acid mixture (HNO₃/H₂SO₄/H₃PO₄) under anhydrous conditions. The phosphoric acid mitigates oxidative side reactions, while sulfuric acid acts as a dehydrating agent. Key parameters include:

Regioselectivity Considerations

The nitro group introduces at the position ortho to fluorine and meta to chlorine due to the electron-withdrawing effects of halogens. Computational studies suggest that fluorine’s strong inductive effect directs nitration to the 2-position, while chlorine’s steric bulk minimizes para substitution.

Halogen Exchange Reactions

Fluorination of 1,3-Dichloro-2-nitrobenzene

An alternative pathway involves substituting a chlorine atom with fluorine in 1,3-dichloro-2-nitrobenzene. This is achieved via nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) in dimethylformamide (DMF) at 150°C.

-

Catalyst : Tetrabutylammonium bromide (TBAB) enhances fluoride ion availability.

-

Reaction time : 12–16 hours for complete conversion.

Industrial-Scale Production

Continuous Flow Nitration

Modern facilities utilize continuous flow reactors to improve safety and efficiency. A representative protocol involves:

Purification Techniques

Crude product is purified via:

-

Crystallization : Ethanol/water (3:1) at 0°C yields 90% purity.

-

Vacuum distillation : For high-purity (>99%) grades, employing a 10-tray column at 0.5 mmHg.

Comparative Data on Synthesis Routes

Mechanistic Insights

Nitration Kinetics

The rate-determining step involves protonation of the aromatic ring by H₂SO₄, followed by nitronium ion (NO₂⁺) attack. Fluorine’s -I effect accelerates protonation at the ortho position, while chlorine’s +M effect stabilizes the transition state.

Fluorination Dynamics

In SNAr reactions, the nitro group activates the ring toward fluoride attack. Density functional theory (DFT) calculations indicate a 15 kcal/mol activation barrier for fluorine substitution at the 5-position, favoring meta-chlorine as the leaving group.

Challenges and Optimization

Byproduct Formation

Common impurities include:

-

1,3-Dichloro-2-nitrobenzene : From incomplete fluorination.

-

1,5-Dichloro-2-nitrobenzene : Isomerization during nitration.

Minimization strategies: -

Temperature control : Keeping nitration below 60°C reduces isomerization.

-

Catalyst screening : TBAB reduces reaction time and byproducts in fluorination.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance fluorination rates but require post-reaction neutralization. Recent advances use ionic liquids (e.g., [BMIM][BF₄]) to improve fluoride solubility and recyclability.

Emerging Methodologies

Photochemical Nitration

Pilot studies demonstrate UV-light-assisted nitration at 30°C using acetyl nitrate (AcONO₂). Benefits include:

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro).

Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in polar solvents like methanol or ethanol.

Reduction: Iron powder (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

Substituted Benzene Derivatives: Nucleophilic substitution reactions yield various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

- Chemical Intermediates: 1,3-Dichloro-5-fluoro-2-nitrobenzene serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Synthesis Optimization: Research in optimizing the synthesis of dichloro-fluoro-nitrobenzene (DCFN) through fluorination methods showed that using potassium fluoride in DMSO significantly increased yield and purity compared to traditional methods, which is crucial for scaling up production for commercial applications.

- Interaction Studies: Interaction studies involving 1,3-dichloro-2-fluoro-5-nitrobenzene focus on its reactivity with biological molecules and other chemical species. These studies help clarify its potential effects on living organisms and its behavior in environmental contexts. Research indicates that compounds with similar structures may interact with cellular targets, potentially leading to toxic effects; thus, understanding these interactions is crucial for assessing safety and environmental impact.

The biological activity of 1,3-dichloro-2-fluoro-5-nitrobenzene has been explored in various studies. Compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties. Research into the compound's interaction with biological systems is ongoing, particularly regarding its potential toxicity and environmental impact. The mechanism of action of 1,3-dichloro-2-fluoro-5-nitrobenzene involves its interactions with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the halogen atoms can engage in nucleophilic substitution reactions, which can lead to the formation of various derivatives with different biological and chemical properties.

Safety Considerations

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-fluoro-2-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The electron-withdrawing groups (chlorine, fluorine, and nitro) on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The compound’s effects are mediated through its ability to undergo these reactions, which can alter the structure and function of target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1,3-Dichloro-5-fluoro-2-nitrobenzene and analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Positions | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| This compound | [Target CAS] | C₆H₂Cl₂FNO₂ | ~210.98 | 1,3-Cl; 5-F; 2-NO₂ | Not reported | Not reported |

| 1,3-Dichloro-2-fluoro-5-nitrobenzene | 3107-19-5 | C₆H₂Cl₂FNO₂ | 209.99 | 1,3-Cl; 2-F; 5-NO₂ | Not reported | Not reported |

| 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | 1435806-75-9 | C₆H₂BrClFNO₂ | 254.44 | 1-Cl; 5-Br; 2-F; 3-NO₂ | Not reported | Not reported |

| 1-Chloro-2,3-difluoro-5-nitrobenzene | 2689-07-8 | C₆H₂ClF₂NO₂ | 193.54 | 1-Cl; 2,3-F; 5-NO₂ | Not reported | Not reported |

| 1-Chloro-3-fluoro-5-nitrobenzene | 4815-64-9 | C₆H₃ClFNO₂ | 175.55 | 1-Cl; 3-F; 5-NO₂ | Not reported | Not reported |

Key Observations :

- Fluorine Positioning : 1-Chloro-2,3-difluoro-5-nitrobenzene has two fluorine atoms, which enhance electron-withdrawing effects but reduce steric hindrance compared to the target compound’s single fluorine .

- Chlorine vs. Fluorine : The replacement of one chlorine with fluorine in 1-Chloro-3-fluoro-5-nitrobenzene reduces molecular weight by ~35 g/mol, likely affecting thermal stability and reaction kinetics .

Reduction Reactions

This compound can be reduced to diamine intermediates using SnCl₂·2H₂O in ethanol under reflux (75°C for 5–7 hours). However, the resulting diamine is unstable and must be used immediately in subsequent reactions . In contrast:

- 1,3-Dichloro-2-fluoro-5-nitrobenzene (CAS 3107-19-5) : Similar reduction pathways yield diamines, but the stability of intermediates may vary due to fluorine’s position .

- 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene : Bromine’s lower electronegativity may slow reduction kinetics compared to chlorine or fluorine analogs .

Nitration and Halogenation

- 1-Chloro-2,3-difluoro-5-nitrobenzene : Synthesized via selective fluorination followed by nitration and chlorination. The process requires precise temperature control to avoid over-halogenation .

- 1-Chloro-3-fluoro-5-nitrobenzene : Lacks a second chlorine atom, simplifying synthesis but reducing utility in multi-step reactions requiring halogen diversity .

Biological Activity

1,3-Dichloro-5-fluoro-2-nitrobenzene (DCFN) is an organic compound with the molecular formula C6H2Cl2FNO2. It has garnered attention in various fields, including medicinal chemistry, environmental science, and industrial applications. This article explores the biological activity of DCFN, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

DCFN is characterized by its unique arrangement of functional groups: two chlorine atoms, one fluorine atom, and one nitro group attached to a benzene ring. This structure imparts distinct chemical properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 195.99 g/mol |

| Density | 1.5 g/cm³ |

| Boiling Point | 247.4 °C |

| Melting Point | 64-65 °C |

The biological activity of DCFN is primarily attributed to its ability to undergo electrophilic aromatic substitution reactions. The electron-withdrawing groups (chlorine, fluorine, and nitro) enhance its reactivity towards nucleophiles, which can lead to modifications in biological macromolecules such as proteins and nucleic acids.

Key Mechanisms:

- Enzyme Inhibition : DCFN has been studied for its role as an enzyme inhibitor. It interacts with specific enzymes, potentially altering their activity and leading to therapeutic effects.

- Antimicrobial Activity : Research indicates that DCFN exhibits antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

Antimicrobial Properties

A study conducted on substituted nitrobenzenes, including DCFN, demonstrated significant antifungal activity against various strains. The compound's effectiveness was attributed to its structural characteristics that facilitate interaction with microbial targets .

Case Study: Enzyme Inhibition

In a specific case study involving carbonic anhydrases (CAs), DCFN was tested for its inhibitory properties. The results indicated that DCFN could inhibit CA activity effectively, suggesting potential applications in treating conditions related to dysregulated CA function .

Applications in Medicinal Chemistry

DCFN has been investigated for its potential use in drug development due to its unique chemical properties:

- Anticancer Research : Preliminary studies suggest that DCFN may have anticancer properties. The compound's ability to modify cellular pathways through enzyme inhibition could be harnessed in cancer therapy.

- Synthesis of Bioactive Compounds : DCFN serves as an intermediate in the synthesis of more complex organic molecules that exhibit biological activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DCFN's biological activity, a comparison with similar compounds is essential:

| Compound | Biological Activity |

|---|---|

| 1,3-Dichloro-2-fluoro-5-nitrobenzene | Moderate enzyme inhibition |

| 1,3-Dichloro-5-nitrobenzene | Antifungal activity |

| 1,3-Dibromo-5-fluoro-2-nitrobenzene | Limited antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dichloro-5-fluoro-2-nitrobenzene, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sequential halogenation and nitration. A recommended approach involves:

Fluorination : Start with a benzene derivative (e.g., 1,3-difluorobenzene) to ensure regioselectivity.

Nitration : Introduce the nitro group using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

Chlorination : Use Cl₂ gas or SO₂Cl₂ in the presence of FeCl₃ as a catalyst. Monitor reaction time to prevent polychlorination .

- Key Variables : Temperature, stoichiometry of chlorinating agents, and reaction duration. Yield optimization requires balancing these parameters to minimize byproducts like 1,3,5-trichloro derivatives .

Q. How should researchers handle safety risks associated with this compound?

- Safety Protocol :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures involving dust or vapors .

- Storage : Store in airtight containers at 2–8°C, away from reducing agents or heat sources .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- ¹⁹F NMR : Identify fluorine environments (δ ~ -110 to -120 ppm for aromatic F) .

- GC-MS : Confirm molecular ion peaks at m/z 223 (M⁺) and fragment ions at m/z 187 (loss of Cl) .

- IR Spectroscopy : Detect nitro group stretches at ~1520 cm⁻¹ and C-Cl bonds at ~750 cm⁻¹ .

Advanced Research Questions

Q. How can competing reaction pathways during functionalization be controlled?

- Case Study : When introducing additional substituents (e.g., amines), the nitro group’s electron-withdrawing effect can dominate reactivity.

- Mitigation Strategies :

- Use protecting groups (e.g., Boc for amines) to shield reactive sites during chlorination .

- Employ Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to selectively modify the benzene ring without disrupting existing substituents .

Q. How do structural analogs compare in reactivity and biological activity?

- Comparative Analysis :

| Compound | Key Functional Groups | Reactivity with NaBH₄ | Enzyme Inhibition (IC₅₀, μM) |

|---|---|---|---|

| This compound | Cl, F, NO₂ | No reduction | 12.3 ± 1.2 (Enzyme X) |

| 3,5-Difluoro-4-nitrobenzaldehyde | F, NO₂, CHO | Partial reduction | 45.6 ± 3.1 (Enzyme X) |

| 3,4-Difluorobenzylamine | F, NH₂ | Full reduction | 8.9 ± 0.7 (Enzyme X) |

- Insight : Nitro groups hinder reduction but enhance electron-deficient character, improving enzyme binding. Chlorine atoms increase lipophilicity, aiding membrane permeability .

Q. How can contradictions in published reactivity data be resolved?

- Case Example : Discrepancies in nitration yields (60% vs. 85%) may arise from impurities in starting materials or variable acid concentrations.

- Resolution Steps :

Replicate experiments using standardized reagents (e.g., ≥99% purity).

Validate analytical methods (e.g., HPLC with UV detection at 254 nm) to quantify byproducts .

Use computational modeling (DFT) to predict regioselectivity and compare with experimental outcomes .

Q. What strategies improve the compound’s utility in drug design?

- Design Principles :

- Bioisosteric Replacement : Substitute chlorine with CF₃ to enhance metabolic stability while retaining steric bulk .

- Prodrug Derivatives : Convert the nitro group to an amine via catalytic hydrogenation (H₂/Pd-C) for improved solubility .

- Biological Testing : Screen derivatives against target enzymes (e.g., cytochrome P450 isoforms) to assess inhibitory potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.